N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by their benzopyrone structure, which is widely found in nature and known for their diverse biological activities
Mechanism of Action
Target of Action
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors
Mode of Action
Coumarin derivatives are known to interact with various targets based on their biological activities .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways based on their biological activities .
Result of Action
Coumarin derivatives are known to have various effects at the molecular and cellular level based on their biological activities .
Biochemical Analysis
Biochemical Properties
Coumarins, the class of compounds to which it belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors
Cellular Effects
Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . They have demonstrated activity against several types of animal tumors
Molecular Mechanism
Coumarins have been reported to inhibit bacterial DNA gyrase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of solvents such as dry acetone and catalysts like anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .
Scientific Research Applications
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-hydroxy-4-methylcoumarin
- 4-methylumbelliferone
- 7-ethoxy-4-methylcoumarin
Uniqueness
What sets N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethyl and acetamide groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-ethyl-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-13(16)7-10-8-14(17)18-12-6-9(2)4-5-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXAWFBFYDOTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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